molecular formula C10H16O B15425958 3,5,7-Octatrien-2-ol, 2,6-dimethyl- CAS No. 103272-78-2

3,5,7-Octatrien-2-ol, 2,6-dimethyl-

Cat. No.: B15425958
CAS No.: 103272-78-2
M. Wt: 152.23 g/mol
InChI Key: HYBLHNGOEIJQDA-UHFFFAOYSA-N
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Description

3,5,7-Octatrien-2-ol, 2,6-dimethyl- is a polyunsaturated alcohol isolated from Evodia suaveolens (Zodia), an Indonesian endemic plant. Molecular docking studies reveal its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC), with a binding affinity of -8 kcal/mol and a stable RMSD of 1.97 Å . The compound forms hydrogen bonds with the 796-Met residue of EGFR, suggesting a mechanism for disrupting cancer cell proliferation . Its structural features—three conjugated double bonds, a hydroxyl group at position 2, and methyl substituents at positions 2 and 6—contribute to its bioactivity and physicochemical properties.

Properties

CAS No.

103272-78-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,6-dimethylocta-3,5,7-trien-2-ol

InChI

InChI=1S/C10H16O/c1-5-9(2)7-6-8-10(3,4)11/h5-8,11H,1H2,2-4H3

InChI Key

HYBLHNGOEIJQDA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(C)(C)O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of 3,5,7-Octatrien-2-ol, 2,6-dimethyl- differ in saturation, functional groups, or chain length, leading to distinct physical and biological behaviors. Key comparisons include:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Boiling Point (K) GC Retention Index (RI)
3,5,7-Octatrien-2-ol, 2,6-dimethyl- Not provided Not provided Hydroxyl, 3 double bonds Not available Not studied
7-Octen-2-ol, 2,6-dimethyl- C₁₀H₂₀O 156.26 Hydroxyl, 1 double bond 357.2 (0.013 bar) RI: 1045–1135 (nonpolar)
3,7-Octadiene-2,6-diol, 2,6-dimethyl- C₁₀H₁₈O₂ 170.25 Two hydroxyls, 2 double bonds Not available RI: 1450–1550 (polar)

Key Findings:

  • Degree of Unsaturation : The target compound’s three double bonds likely enhance its reactivity and binding flexibility compared to 7-Octen-2-ol (one double bond) and 3,7-Octadiene-2,6-diol (two double bonds). This may explain its stronger interaction with EGFR .
  • Functional Groups : The diol analog (3,7-Octadiene-2,6-diol) exhibits higher polarity due to two hydroxyl groups, reflected in its higher GC retention index on polar columns .
  • Bioactivity : While 3,5,7-Octatrien-2-ol shows anticancer activity, 7-Octen-2-ol is primarily studied for its role in flavor and fragrance chemistry .

Comparison with Functional Analogs (Anticancer Compounds from Evodia sp.)

Compounds isolated from Evodia sp. share anticancer properties but differ in targets and mechanisms.

Table 2: Anticancer Activity Comparison

Compound Name Primary Target Binding Affinity (kcal/mol) Cancer Type Source
3,5,7-Octatrien-2-ol, 2,6-dimethyl- EGFR -8 Lung Evodia suaveolens
Evodone CYP450 enzymes Not quantified Breast, ovarian Evodia sp.
Menthofuran CYP19A1 (aromatase) Not quantified Breast Evodia sp.
Phytol CCNE1 Not quantified Lung, breast Evodia suaveolens

Key Findings:

  • Target Specificity : 3,5,7-Octatrien-2-ol uniquely targets EGFR, a driver of lung cancer metastasis, whereas evodone and menthofuran act on CYP450 enzymes involved in estrogen synthesis (relevant to breast and ovarian cancers) .
  • Structural vs. Functional Diversity: Unlike 3,5,7-Octatrien-2-ol, compounds like squalene and phytol are terpenoids with broader mechanisms, including cell cycle disruption (CCNE1) and antioxidant effects .

Q & A

Basic: What are the key physicochemical properties of 3,5,7-Octatrien-2-ol, 2,6-dimethyl-?

Answer:
The compound has the molecular formula C₁₀H₁₈O (MW: 154.25 g/mol), with IUPAC name 2,6-dimethyl-5,7-octadien-2-ol (CAS: 5986-38-9) . Key identifiers include the InChIKey IJFKZRMIRAVXRK-VQHVLOKHSA-N , critical for database searches and reproducibility. Structural features include conjugated triene systems and a tertiary alcohol, influencing reactivity in synthetic applications. Physicochemical data (e.g., Kovats Retention Indices under varied GC conditions) are cataloged in NIST databases, essential for analytical validation .

Basic: How is this compound typically identified and quantified in complex matrices?

Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. For example:

  • Column : DB-5MS (non-polar, 30 m × 0.25 mm × 0.25 µm).
  • Conditions : Temperature gradient from 40°C (hold 2 min) to 250°C at 5°C/min, with He carrier gas.
  • Retention Indices (RI) : Compare experimental RI (e.g., 1125–1180 on polar columns ) against NIST reference data. Quantification requires internal standards (e.g., n-alkanes) to normalize retention shifts due to matrix effects .

Advanced: What strategies resolve conflicting chromatographic RI values across studies?

Answer:
Discrepancies in RI values (e.g., 1125 vs. 1180) arise from:

  • Column phase differences : Polar vs. non-polar phases alter elution orders.
  • Temperature programming : Linear gradients vs. isothermal holds affect resolution.
    Methodological solutions :
    • Cross-validate using multiple column types (e.g., SE-30 for non-polar, Carbowax 20M for polar phases) .
    • Use alkane RI calibration to standardize inter-lab variability .
    • Report detailed conditions (carrier gas velocity, phase thickness) to enhance reproducibility .

Advanced: How can stereochemistry and regiochemistry be determined for this polyunsaturated alcohol?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., J values for allylic protons) to assign double-bond geometry (cis/trans). ¹³C NMR distinguishes regiochemistry via carbonyl or allylic carbon shifts .
  • X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are synthesized (e.g., acetate or formate esters) .
  • Computational Modeling : Compare experimental NMR/X-ray data with DFT-calculated structures to validate stereochemical assignments .

Advanced: What evidence supports its potential anticancer activity, and how can bioactivity be mechanistically validated?

Answer:

  • GC-MS Studies : Identified in Evodia suaveolens extracts, with in silico predictions targeting CYP19A1 (aromatase) , a key enzyme in estrogen-driven breast cancer .
  • Validation Steps :
    • In vitro assays : Test inhibition of aromatase activity using recombinant CYP19A1 enzymes.
    • Gene silencing : siRNA knockdown of CYP19A1 to confirm target specificity.
    • Dose-response curves : Compare IC₅₀ values with known inhibitors (e.g., letrozole) .

Advanced: How can synthetic routes be optimized given its instability as a polyunsaturated alcohol?

Answer:

  • Protection-Deprotection Strategies : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent oxidation during synthesis .
  • Conjugated System Stabilization : Use low-temperature (-78°C) reactions and inert atmospheres to avoid polymerization.
  • Catalytic Hydrogenation : Selective reduction of specific double bonds (e.g., Lindlar catalyst for cis-addition) to generate intermediates for structure-activity studies .

Advanced: How to address discrepancies in reported bioactivity across studies?

Answer:
Contradictions may stem from:

  • Purity issues : GC-MS purity >95% is critical; impurities (e.g., squalene or phytol in plant extracts) can skew bioactivity .
  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).
  • Metabolic activation : Test prodrug activation using liver microsomes to assess relevance to in vivo models .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation and UV-induced degradation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Confirm stability via periodic NMR or GC-MS checks .

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